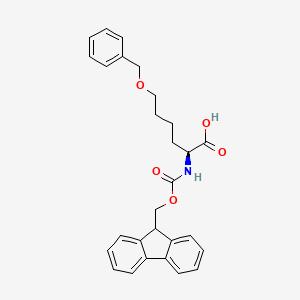

Fmoc-L-Nle(6-OBzl)-OH

Description

Contextualization of Non-Canonical Amino Acids in Biomolecular Research

Non-canonical amino acids are amino acids that are not naturally encoded in the genetic code of organisms. dbaasp.org Their incorporation into peptide chains is a powerful strategy to overcome the limitations of natural peptides, such as poor stability and limited functional diversity. dbaasp.orgnih.gov By introducing ncAAs, researchers can fine-tune the physicochemical properties of peptides, including their conformation, hydrophobicity, and resistance to enzymatic degradation. nih.gov This has profound implications for drug discovery, enabling the development of peptide-based therapeutics with improved efficacy and bioavailability.

The use of ncAAs allows for the creation of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. dbaasp.org This approach has been instrumental in advancing our understanding of protein-protein interactions and in the design of potent and selective inhibitors for various disease targets.

Rationale for Side-Chain Modification in Peptide Design

The side chain of the norleucine in this compound is further extended and functionalized with a hydroxyl group at the 6-position, which is then protected by a benzyl (B1604629) (Bzl) group. This 6-hydroxy functionality opens up possibilities for further modifications or for influencing the peptide's interaction with its target. The benzyl ether itself adds hydrophobicity and steric bulk, which can impact peptide folding and binding affinity.

Significance of Fluorenylmethoxycarbonyl (Fmoc) and Benzyloxy (OBzl) Protecting Groups in Orthogonal Synthesis Strategies

Solid-phase peptide synthesis relies on the precise and controlled assembly of amino acids. This is achieved through the use of protecting groups that mask reactive functional groups, preventing unwanted side reactions. The choice of protecting groups is critical and is governed by the principle of orthogonality, which dictates that different protecting groups can be removed under distinct chemical conditions without affecting others. aiu.edu

Fmoc-L-Nle(6-OBzl)-OH employs a classic orthogonal protection strategy. The α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile, meaning it can be readily removed by treatment with a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence. aiu.edu

The side-chain hydroxyl group is protected by a benzyl ether (OBzl). The benzyl group is stable to the basic conditions used for Fmoc deprotection but can be cleaved under different conditions, typically through hydrogenolysis or strong acids. aiu.edu This orthogonality ensures that the side chain remains protected throughout the peptide assembly and can be deprotected at a later, desired stage, often during the final cleavage of the peptide from the solid support. This strategy is fundamental to the successful synthesis of complex and modified peptides.

Overview of Research Trajectories Involving this compound

The unique structural features of this compound make it a valuable reagent in the synthesis of peptides where enhanced stability and specific side-chain interactions are desired. A notable area of application is in the development of bifunctional peptides, which are designed to interact with multiple receptors.

For instance, research into novel analgesics has focused on creating peptides that act as both opioid receptor agonists and neurokinin-1 (NK1) receptor antagonists. One such study involved the synthesis of a bifunctional peptide where methionine was replaced by norleucine (Nle) to improve metabolic stability. The resulting peptide, Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF3)2, demonstrated significantly enhanced stability in rat plasma. nih.gov While the parent peptide with methionine had a half-life of 4.8 hours, the Nle-containing analogue showed that 70% of the peptide remained intact after 24 hours. nih.gov The synthesis of such a peptide would typically utilize Fmoc-protected amino acid building blocks, including an appropriate Fmoc-L-norleucine derivative like this compound, in a standard solid-phase peptide synthesis protocol. This highlights the critical role of such modified amino acids in advancing the development of more robust peptide therapeutics.

Further research has explored the incorporation of norleucine derivatives in various peptide structures to probe structure-activity relationships and to enhance biological properties. The use of side-chain protected norleucine allows for the introduction of hydrophobic and flexible elements into a peptide sequence, which can influence its conformation and interaction with biological targets.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonyms | N-Fmoc-6-phenylmethoxy-L-norleucine, N-Fmoc-6-Benzyloxy-L-norleucine |

| CAS Number | 625845-42-3 |

| Molecular Formula | C28H29NO5 |

| Molecular Weight | 459.54 g/mol |

Research Findings on Nle-Containing Peptides

| Peptide | Key Finding | Reference |

| Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF3)2 | Replacement of Met with Nle significantly improved metabolic stability; 70% of the peptide remained intact after 24h in rat plasma. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c30-27(31)26(16-8-9-17-33-18-20-10-2-1-3-11-20)29-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQPPEZRVRMLME-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401162586 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625845-42-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625845-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integration of Fmoc L Nle 6 Obzl Oh in Peptide Assembly

Principles of Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Strategy

Solid-Phase Peptide Synthesis (SPPS) with the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a highly efficient and widely adopted method for assembling peptide chains. altabioscience.com The core principle involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. altabioscience.combiosynth.com The synthesis cycle consists of two main steps: the deprotection of the Fmoc group from the N-terminus of the resin-bound peptide, typically with a mild base like piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. uci.educhempep.com Side-chain functional groups of the amino acids are protected with acid-labile groups, which remain intact during the base-mediated Fmoc removal. altabioscience.combiosynth.com This process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.com

The use of Fmoc-L-Nle(6-OBzl)-OH in this methodology allows for the site-specific introduction of a norleucine residue with a benzyloxy-protected hydroxyl group on its side chain. Norleucine is often used as a non-oxidizable isostere of methionine, which can enhance the stability and shelf-life of the resulting peptide. peptide.com The benzyloxy (Bzl) group on the side chain provides a handle for further chemical modifications or can influence the peptide's conformational properties.

The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming this compound requires the activation of the carboxyl group. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The choice of coupling reagent is critical as it influences the reaction kinetics, efficiency, and the extent of potential side reactions, most notably racemization. bachem.compeptide.com

Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC)), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). chempep.compeptide.com These reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, which act as acyl-transfer catalysts to accelerate the coupling reaction and suppress racemization. bachem.commerckmillipore.com The reaction kinetics for the incorporation of this compound are generally favorable due to the lack of steric hindrance near the α-carbon. However, as with any coupling reaction, optimization of reaction time, temperature, and reagent concentrations is necessary to ensure complete and epimerization-free incorporation.

Table 1: Common Coupling Reagents and Additives in Fmoc-SPPS

| Reagent Class | Example | Function |

| Carbodiimides | DIC | Activates the carboxylic acid by forming an O-acylisourea intermediate. peptide.com |

| Phosphonium Salts | PyBOP | Forms a highly reactive phosphonium-activated ester. |

| Aminium/Uronium Salts | HBTU, HATU | Forms a highly reactive aminium/uronium-activated ester. chempep.com |

| Additives | HOBt, OxymaPure® | Accelerates coupling and minimizes racemization by forming an active ester intermediate. bachem.commerckmillipore.com |

A cornerstone of modern peptide synthesis is the principle of orthogonality, which dictates that the various protecting groups used can be removed under distinct chemical conditions without affecting the others. biosynth.comnih.govnih.gov The combination of the base-labile Fmoc group for N-α-protection and acid-labile side-chain protecting groups exemplifies this principle. altabioscience.combiosynth.com

In the case of this compound, the Fmoc group is selectively removed at each step of the synthesis using a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF). uci.educhempep.com The benzyloxy (Bzl) ether protecting the side-chain hydroxyl group is stable to these basic conditions. peptide.com Conversely, the Bzl group is readily cleaved under the strongly acidic conditions used for the final cleavage of the peptide from the resin, such as with trifluoroacetic acid (TFA), or by hydrogenolysis. peptide.comnih.gov This differential lability allows for the stepwise elongation of the peptide chain without premature deprotection of the side chain.

Table 2: Orthogonal Protection Scheme for this compound

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

| Fmoc | α-Amino group | Mild base (e.g., 20% piperidine in DMF) | Acid, Hydrogenolysis chempep.com |

| Benzyloxy (Bzl) | Side-chain hydroxyl group | Strong acid (e.g., TFA), Hydrogenolysis | Base peptide.com |

Despite the efficiency of Fmoc-SPPS, several side reactions can occur during peptide elongation, leading to impurities and reduced yields. iris-biotech.deslideshare.net When incorporating this compound, general strategies to mitigate these side reactions are applicable.

One common issue is incomplete coupling, which results in deletion sequences. This can be addressed by using a slight excess of the activated amino acid and coupling reagents, and by monitoring the completion of the reaction using a qualitative method like the ninhydrin (B49086) test. If incomplete coupling persists, a "capping" step, typically using acetic anhydride, can be employed to acetylate any unreacted amino groups, thereby preventing them from reacting in subsequent cycles. nih.gov

Another potential side reaction is the formation of diketopiperazines, which is a cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. iris-biotech.de This is particularly prevalent when proline or glycine (B1666218) is the second amino acid. Careful selection of the resin and coupling conditions can help to minimize this side reaction. Racemization of the activated amino acid during coupling is a constant concern and is effectively suppressed by the use of additives like HOBt or OxymaPure®. bachem.compeptide.com

Considerations for Solution-Phase Peptide Synthesis

While SPPS is the dominant methodology, solution-phase peptide synthesis remains a viable option, especially for large-scale production. In this approach, all reactions are carried out in a homogeneous solution. The incorporation of this compound in solution-phase synthesis follows similar principles of protection, activation, and coupling. However, a significant difference is the need to purify the peptide intermediate after each coupling and deprotection step, which is often achieved through extraction, precipitation, or crystallization. This can be more labor-intensive and time-consuming than the simple filtration and washing steps of SPPS. The solubility of the growing peptide chain can also become a challenge in solution-phase synthesis, requiring careful selection of solvents and protecting groups to maintain the homogeneity of the reaction mixture.

Chemo- and Regioselective Considerations in Peptide Bond Formation

The success of peptide synthesis hinges on the precise control of chemo- and regioselectivity during peptide bond formation. nih.govnih.gov This is achieved through the use of protecting groups. masterorganicchemistry.com

For this compound, the Fmoc group on the α-amino function ensures that only the α-carboxyl group is available for activation and subsequent reaction with the N-terminal amine of the growing peptide chain. This is a clear example of chemoselectivity, directing the reaction to the desired functional group.

Regioselectivity is conferred by the protection of the side-chain hydroxyl group with the benzyloxy group. This prevents the side chain from participating in any unwanted reactions, such as O-acylation, during the peptide coupling steps. The combination of N-terminal Fmoc protection and side-chain Bzl protection thus provides the necessary control to ensure that peptide bond formation occurs exclusively and in the correct sequence, leading to the desired peptide product.

Design and Functionalization of Peptides Incorporating Fmoc L Nle 6 Obzl Oh

Role of Benzyloxy-Protected Norleucine as a Spacer or Flexible Linker in Peptide Scaffolds

The incorporation of spacer or linker moieties is a critical aspect of designing complex peptides, such as peptide-drug conjugates, imaging agents, or multi-domain constructs. These linkers provide spatial separation between functional domains, minimizing steric hindrance and ensuring that each component can adopt its optimal conformation for biological activity. lifetein.comlifetein.com The six-carbon aliphatic side chain of Fmoc-L-Nle(6-OBzl)-OH makes it an excellent candidate for use as a flexible linker. nih.gov

Similar to commonly used spacers like 6-aminohexanoic acid (Ahx), the extended and hydrophobic nature of the norleucine side chain can increase the flexibility of the peptide backbone. lifetein.comnih.gov This increased flexibility can be advantageous in several contexts:

Improved Solubility and Reduced Aggregation: The flexible side chain can help keep the peptide chains properly solvated during solid-phase peptide synthesis (SPPS), thereby preventing aggregation and increasing the yield of the desired full-length peptide. lifetein.comamericanpeptidesociety.org

Enhanced Biological Activity: By creating distance between a peptide sequence and a conjugated moiety (e.g., a drug or a fluorescent probe), the linker can ensure that the peptide's binding to its target receptor is not sterically hindered. biosynth.com

Modulation of Pharmacokinetics: The length and composition of a linker can influence the pharmacokinetic properties of a peptide therapeutic, affecting its distribution, metabolism, and excretion. lifetein.com

The choice of a linker depends on the specific application, with factors such as desired length, flexibility, and hydrophobicity playing a crucial role. lifetein.com The benzyloxy-protected norleucine provides a modular and synthetically accessible means to introduce a flexible, six-atom spacer into a peptide sequence.

| Spacer Moiety | Chemical Structure | Key Characteristics | Typical Applications |

|---|---|---|---|

| 6-Hydroxy-L-norleucine (deprotected form) | HO-(CH₂)₄-CH(NH₂)-COOH | Flexible, hydrophobic aliphatic chain with a terminal hydroxyl group for further functionalization. | Peptide-drug conjugates, fluorescently labeled peptides, bioconjugation. |

| 6-Aminohexanoic acid (Ahx) | H₂N-(CH₂)₅-COOH | Flexible, hydrophobic, provides defined spacing. nih.gov | Fluorescent probes, peptide nucleic acids, increasing stability of fluorescent labels. lifetein.comlifetein.com |

| Polyethylene (B3416737) glycol (PEG) | H-(O-CH₂-CH₂)n-OH | Hydrophilic, non-immunogenic, enhances solubility and circulation time. lifetein.comlifetein.com | Therapeutic peptides, drug delivery, reducing immunogenicity. lifetein.com |

| β-Alanine | H₂N-CH₂-CH₂-COOH | Short, flexible spacer. lifetein.com | Fluorescent probes, peptide nucleic acids. lifetein.com |

Post-Synthetic Side Chain Functionalization via Deprotection of the Benzyloxy Group

A key advantage of using this compound is the ability to perform post-synthetic modification of the peptide on the solid support. The benzyl (B1604629) (Bzl) ether protecting the terminal hydroxyl group is stable to the basic conditions used for Fmoc deprotection during standard SPPS but can be selectively removed to unmask a reactive hydroxyl group. peptide.compeptide.com

The removal of the benzyl protecting group is typically achieved through catalytic transfer hydrogenation. organic-chemistry.orgrsc.orgmdma.chresearchgate.netmdma.ch This method offers a mild and efficient alternative to traditional high-pressure hydrogenation. Reagents such as ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst (e.g., 10% Pd on carbon) can effectively cleave the benzyl ether. mdma.chmdma.ch This deprotection can be performed while the peptide is still attached to the solid support, allowing for subsequent on-resin modifications.

Once the hydroxyl group is exposed, it can be derivatized through various chemical reactions. For instance, esterification can be used to attach a wide range of molecules. This can be achieved using standard peptide coupling reagents to form an ester linkage between the hydroxyl group of the norleucine side chain and a carboxylic acid-containing molecule. rsc.org

The newly generated hydroxyl functionality serves as a versatile handle for the attachment of various labels and tags for bioconjugation. This allows for the site-specific labeling of peptides, which is crucial for many applications in chemical biology and drug development. proteogenix.science

Fluorophores: Fluorescent dyes are often incorporated into peptides to study their localization, trafficking, and interactions. proteogenix.science While primary amines (N-terminus or lysine (B10760008) side chains) are commonly used for labeling, the hydroxyl group on the norleucine side chain provides an alternative attachment point. bachem.com This can be particularly useful when the N-terminus or lysine residues are involved in the peptide's biological activity. The hydroxyl group can be activated or the fluorophore can be modified with a reactive group to facilitate conjugation.

Affinity Tags: Affinity tags are peptides or small molecules that facilitate the purification or detection of the target molecule. creative-peptides.com Biotin (B1667282) is a widely used affinity tag due to its high affinity for streptavidin. biosynth.comcreative-peptides.com Biotin can be conjugated to the hydroxyl group of the deprotected norleucine side chain, often through a spacer arm to minimize steric hindrance. biosynth.comsigmaaldrich.com This allows for the efficient purification of the synthetic peptide using streptavidin-based affinity chromatography.

| Functional Group on Peptide | Labeling Reagent | Resulting Linkage | Common Labels |

|---|---|---|---|

| Primary Amine (-NH₂) | NHS-ester activated dye | Amide | Fluorescein, Rhodamine |

| Thiol (-SH) | Maleimide-activated dye | Thioether | Fluorescein, Cyanine dyes |

| Hydroxyl (-OH) | Carboxylic acid with coupling agents | Ester | Biotin, various custom labels |

| Carboxyl (-COOH) | Amine-containing dye with coupling agents | Amide | Dansyl, other fluorescent amines |

Influence of the Modified Norleucine Residue on Peptide Conformation and Secondary Structure Formation

The incorporation of non-canonical amino acids can have a significant impact on the conformational preferences of a peptide. The long, flexible, and hydrophobic side chain of the deprotected 6-hydroxy-norleucine can influence the local secondary structure.

The effect of such a modification on peptide conformation is typically studied using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about peptide conformation and dynamics. nih.govmdpi.com Two-dimensional NMR experiments can be used to determine the through-bond and through-space connectivities between protons, which in turn can be used to calculate structural restraints. For a peptide containing the modified norleucine, NMR could reveal how the flexible side chain is oriented relative to the peptide backbone and other side chains. It could also provide insights into the local dynamics of the peptide, indicating whether the side chain is freely rotating or adopts a more restricted set of conformations. temple.edu While predicting the precise conformational outcome is challenging without experimental data, it is plausible that the introduction of a long, flexible side chain would increase the conformational ensemble available to the peptide, potentially leading to a more dynamic and less rigidly structured molecule. researchgate.net

| Technique | Information Obtained | Relevance to Modified Norleucine |

|---|---|---|

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). americanpeptidesociety.org | To assess the overall impact of the flexible side chain on the peptide's secondary structure. |

| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure, side-chain orientation, and dynamics at the atomic level. nih.gov | To determine the specific conformation and flexibility of the modified norleucine side chain and its influence on the local peptide structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding and secondary structure elements. | To complement CD data and provide more detailed information on the types of secondary structures present. |

This compound is a highly versatile building block for peptide synthesis, offering a unique combination of a flexible linker and a latent functional handle. Its incorporation can provide spatial control in complex peptide architectures, while the post-synthetic deprotection of the benzyloxy group opens up a plethora of possibilities for site-specific labeling and bioconjugation. Although the precise impact on peptide conformation is sequence-dependent, the introduction of such a modified residue is likely to increase the conformational flexibility of the peptide. The continued development and application of such non-canonical amino acids will undoubtedly lead to the creation of novel and more effective peptide-based therapeutics and research tools.

Research Applications of Peptides Containing Fmoc L Nle 6 Obzl Oh Derived Residues

Development of Peptide-Based Ligands and Scaffolds for Molecular Recognition

Peptides containing residues from Fmoc-L-Nle(6-OBzl)-OH can be engineered to serve as high-affinity ligands and scaffolds for molecular recognition. The long, flexible side chain of the norleucine derivative, once deprotected, can be further functionalized to create specific interaction points. For instance, the terminal hydroxyl group can be used as a handle for attaching reporter molecules, crosslinkers, or other binding moieties.

The hydrophobic nature of the norleucine side chain can also contribute to binding affinity, particularly for targets with hydrophobic pockets. By strategically placing these residues within a peptide sequence, researchers can design ligands that recognize specific protein surfaces or other biological molecules with high precision. This approach has been conceptually applied in the design of peptide-based affinity materials for the specific capture of cellular components, such as mitochondria. nih.gov While not specifically mentioning this compound, the principles of using functionalized peptides for affinity separation are directly applicable.

Table 1: Potential Applications in Molecular Recognition

| Application Area | Role of this compound Derived Residue | Example Concept |

| Affinity Chromatography | Provides a functionalizable handle for immobilization onto a solid support. | A peptide ligand containing the deprotected Nle(6-OH) residue is coupled to a chromatography resin to purify a target protein. nih.govresearchgate.netconicet.gov.ar |

| Biosensors | The side chain can be modified with a fluorescent probe or quencher. | A peptide-based sensor where binding to an analyte causes a conformational change, altering the signal from a side-chain attached fluorophore. |

| Targeted Drug Delivery | The residue can be part of a peptide sequence that recognizes a specific cell surface receptor. | A cytotoxic drug is conjugated to a peptide containing the modified norleucine, directing the drug to cancer cells. |

Elucidation of Enzyme Substrate Specificity and Inhibitor Design

The unique structural features of the this compound derived residue make it a valuable tool for studying enzyme-substrate interactions and for designing potent and selective enzyme inhibitors. The extended and functionalizable side chain can probe the steric and electronic requirements of an enzyme's active site.

By incorporating this modified norleucine into a peptide substrate analog, researchers can map the binding pocket of an enzyme. The position of the benzyloxy group can be systematically varied to determine the optimal interaction points. Following deprotection, the hydroxyl group can be further modified to introduce functionalities that mimic the transition state of an enzymatic reaction, a key strategy in the design of transition-state analog inhibitors. researchgate.net

Norleucine and its derivatives have been utilized in the design of inhibitors for various enzymes, including leucine (B10760876) aminopeptidase (B13392206) and dipeptidyl peptidase 7 (DPP7). While these studies did not use the exact 6-OBzl derivative, they demonstrate the principle of using norleucine analogs to achieve enzyme inhibition.

Table 2: Norleucine Derivatives in Enzyme Inhibition

| Enzyme Target | Norleucine Derivative | Inhibition Data |

| Leucine Aminopeptidase | Phosphonic and phosphinic derivatives of norleucine | Moderate activity with Ki values in the micromolar range. mdpi.com |

| Dipeptidyl Peptidase 7 (DPP7) | Boro-norleucine containing dipeptides | Potent and selective inhibition with IC50 values as low as 480 pM. acs.org |

These examples underscore the potential of using structurally modified norleucine residues, such as the one derived from this compound, to develop highly specific enzyme inhibitors.

Construction of Advanced Biomaterials and Hydrogels with Tunable Properties

Peptides containing residues derived from this compound can be designed to self-assemble into well-ordered nanostructures, such as nanofibers, which can then form hydrogels. nih.gov The properties of these hydrogels can be tuned by the peptide sequence and the nature of the amino acid side chains.

The hydrophobic character of the norleucine side chain, along with the potential for hydrogen bonding after deprotection of the hydroxyl group, can drive the self-assembly process. The presence of the benzyl (B1604629) protecting group in the precursor, this compound, could also influence self-assembly through aromatic interactions. The resulting hydrogels can encapsulate cells or therapeutic agents, making them promising materials for tissue engineering and drug delivery applications. The incorporation of unnatural amino acids is a known strategy to fine-tune the properties of peptide-based hydrogels. sigmaaldrich.com

Application in Proteomics and Chemical Biology for Site-Specific Modifications

In the fields of proteomics and chemical biology, the ability to introduce specific modifications into proteins is crucial for studying their function. Peptides containing residues from this compound can be used to achieve site-specific protein modification.

After incorporation into a peptide and deprotection of the side chain, the exposed hydroxyl group can serve as a unique chemical handle for the attachment of various probes, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging. This allows for the targeted labeling of proteins in complex biological samples, facilitating their identification and characterization by mass spectrometry. The general principles of sample preparation for proteomics often involve chemical modifications to enrich and identify peptides. wur.nlnih.govpreomics.comabsin.netthermofisher.com The unique reactivity of the deprotected side chain from this compound would allow for orthogonal ligation strategies, enabling highly specific labeling that is not possible with natural amino acids.

Strategies for Enhancing Peptide Stability and Bioavailability (conceptual design, not clinical outcomes)

A major challenge in the development of peptide-based therapeutics is their poor stability against proteolytic degradation and low bioavailability. The incorporation of unnatural amino acids is a well-established strategy to overcome these limitations. mdpi.com

The norleucine residue derived from this compound, being an isomer of the natural amino acid leucine, can introduce steric hindrance that makes the adjacent peptide bonds less susceptible to cleavage by proteases. Furthermore, the hydrophobic nature of the extended side chain can enhance the peptide's ability to cross cell membranes, potentially improving its oral bioavailability. nih.gov The benzyl group also adds to the hydrophobicity, which can be a desirable feature for membrane interaction. While direct clinical outcomes are beyond the scope of this discussion, the conceptual design of peptides with enhanced stability and bioavailability is a key application of this and similar unnatural amino acids. uq.edu.au

Analytical and Computational Characterization of Modified Peptides

Spectroscopic Methods for Structural Elucidation of Peptides Containing the Residue (e.g., NMR, CD, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution-state structure of peptides. uzh.chumn.edu In peptides containing the 6-OBzl-Nle residue, specific NMR experiments can reveal key structural details.

| NMR Parameter | Information Gained for Peptides with 6-OBzl-Nle | Expected Observations |

| Chemical Shifts (¹H, ¹³C) | Provide information about the local electronic environment of each nucleus. | The benzylic protons of the OBzl group are expected to appear in the aromatic region of the ¹H NMR spectrum. The methylene protons of the norleucine side chain will exhibit characteristic shifts influenced by the bulky and hydrophobic benzyl (B1604629) ether group. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons that are close in space (< 5 Å), which is crucial for defining the peptide's three-dimensional fold. | NOEs between the protons of the 6-OBzl-Nle side chain and protons of neighboring residues can help to define the orientation of the side chain relative to the peptide backbone. |

| Coupling Constants (J-coupling) | Provide information about dihedral angles, particularly the backbone φ and ψ angles, which define the secondary structure. | The ³J(HN,Hα) coupling constant can indicate the backbone conformation of the 6-OBzl-Nle residue and adjacent amino acids. |

Circular Dichroism (CD) Spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. hku.hksubr.edu The presence of the chromophoric Fmoc group and the aromatic benzyl group can influence the CD spectrum, but the far-UV region (190-250 nm) remains informative for secondary structure analysis. nih.gov

| Secondary Structure | Characteristic CD Signal | Influence of 6-OBzl-Nle |

| α-helix | Negative bands around 222 nm and 208 nm, and a positive band around 195 nm. | The hydrophobic nature of the 6-OBzl-Nle side chain may promote helical conformations in certain peptide sequences, particularly in hydrophobic environments. |

| β-sheet | A negative band around 218 nm and a positive band around 195 nm. | The bulky side chain could sterically influence the formation of extended β-sheet structures. |

| Random Coil | A strong negative band below 200 nm. | Peptides lacking a strong folding propensity will exhibit a random coil spectrum. |

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. nih.govrsc.org The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure. shimadzu.comlew.ro

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |

| α-helix | ~1650-1658 |

| β-sheet | ~1620-1640 (intermolecular) and ~1680-1695 (antiparallel) |

| β-turn | ~1660-1685 |

| Random Coil | ~1640-1650 |

For peptides containing Fmoc-L-Nle(6-OBzl)-OH, the FT-IR spectrum would be analyzed to determine the predominant secondary structural elements, with the understanding that the bulky, protected side chain could influence the conformational landscape.

Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Peptides (e.g., RP-HPLC, UPLC)

Chromatographic methods are essential for both the purification of synthetic peptides and the assessment of their purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for peptides incorporating hydrophobic residues like 6-OBzl-Nle. nih.govhplc.eu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity. scispace.com The presence of the hydrophobic Fmoc and benzyl protecting groups, in addition to the norleucine side chain, significantly increases the hydrophobicity of peptides containing this compound.

| RP-HPLC Parameter | Influence on Separation of Peptides with 6-OBzl-Nle | Typical Conditions |

| Stationary Phase | C18 or C8 columns are typically used, providing a hydrophobic surface for interaction. | The choice of stationary phase will depend on the overall hydrophobicity of the peptide. |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). | A higher concentration of organic solvent will be required to elute peptides containing the highly hydrophobic 6-OBzl-Nle residue. |

| Retention Time | Peptides containing 6-OBzl-Nle will have longer retention times compared to their analogues without this modification due to increased hydrophobic interactions with the stationary phase. waters.com | The elution gradient needs to be optimized to achieve good resolution between the target peptide and any impurities. |

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using smaller particle size columns (typically <2 µm) and higher operating pressures. For complex peptide mixtures or for resolving closely related impurities, UPLC can be particularly advantageous.

Mass Spectrometry for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, providing precise molecular weight determination and sequence confirmation. osu.edu

Molecular Weight Confirmation: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used to determine the molecular weight of the peptide. The measured mass is compared to the theoretical mass calculated from the peptide sequence, confirming the successful incorporation of the this compound residue.

Sequence Confirmation (Tandem MS/MS): In tandem mass spectrometry, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to determine the amino acid sequence. uab.edu The fragmentation pattern will be characteristic of the peptide sequence. A key observation in the MS/MS spectrum of a peptide containing the 6-OBzl-Nle residue would be the presence of a fragment ion corresponding to the loss of the benzyl group (C₇H₇, mass of 91 Da), which can rearrange to the stable tropylium ion. youtube.com This characteristic fragmentation can help to pinpoint the location of the modified residue within the peptide sequence.

| Mass Spectrometry Technique | Information Obtained | Expected Results for Peptides with 6-OBzl-Nle |

| ESI-MS or MALDI-MS | Precise molecular weight of the peptide. | The measured molecular weight should match the calculated mass, confirming the incorporation of the this compound residue. |

| Tandem MS (MS/MS) | Amino acid sequence and location of modifications. | Fragmentation will produce a series of b- and y-ions that confirm the peptide sequence. A prominent fragment corresponding to the loss of the benzyl group (m/z 91) is expected. |

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis and Interaction Prediction

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful means to investigate the conformational landscape of peptides and predict their interactions with other molecules at an atomic level. wustl.edu

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational flexibility of peptides containing the 6-OBzl-Nle residue in different environments (e.g., in water or a membrane mimetic). nih.govacs.org These simulations can provide insights into:

Preferred Conformations: Identifying the most stable secondary and tertiary structures of the peptide. The large, hydrophobic 6-OBzl-Nle side chain is expected to significantly influence the peptide's folding by favoring conformations that shield this hydrophobic group from aqueous solvent. biorxiv.orgresearchgate.net

Side-Chain Dynamics: Understanding the motion and orientation of the 6-OBzl-Nle side chain and its interactions with other parts of the peptide.

Solvent Effects: How the surrounding solvent influences the peptide's structure and dynamics.

| Computational Method | Application to Peptides with 6-OBzl-Nle | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and dynamics in various environments. | The hydrophobic 6-OBzl-Nle side chain is likely to be buried in the core of a folded peptide or interact with hydrophobic regions of a binding partner. It may also influence the overall secondary structure, potentially promoting more compact or helical structures. |

| Molecular Docking | Prediction of the binding mode of the peptide to a target receptor or protein. | The bulky and hydrophobic side chain will play a significant role in the binding affinity and specificity, likely occupying a hydrophobic pocket in the binding site. |

By combining these powerful analytical and computational techniques, a comprehensive understanding of the structural and functional consequences of incorporating the modified amino acid this compound into synthetic peptides can be achieved. This knowledge is crucial for the rational design of peptides with tailored properties for various applications in research and biotechnology.

Emerging Trends and Future Research Directions

Advancements in Automated and High-Throughput Peptide Synthesis Featuring Fmoc-L-Nle(6-OBzl)-OH

The integration of non-canonical amino acids like this compound into automated and high-throughput peptide synthesis platforms is a key area of development. nih.govamericanpeptidesociety.orgnih.gov Automated solid-phase peptide synthesis (SPPS) provides a robust framework for the efficient production of peptides incorporating such specialized residues. youtube.com The Fmoc/tBu strategy is particularly well-suited for this purpose, offering mild deprotection conditions that preserve the integrity of the acid-labile benzyl (B1604629) ether side-chain protection of this compound. nih.gov

The use of this building block in high-throughput synthesis enables the rapid generation of large peptide libraries for screening and optimization. nih.govbiosynth.comnih.gov These libraries, containing norleucine derivatives, can be used to explore structure-activity relationships and identify peptide candidates with enhanced biological properties. nih.govnih.gov The incorporation of non-proteinogenic amino acids is a powerful tool for developing peptide-based drug candidates with improved stability, potency, and bioavailability. nih.govnih.gov

Table 1: Parameters in Automated Synthesis with this compound

| Parameter | Condition/Reagent | Purpose |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | Standard for automated synthesis, compatible with the benzyl ether protecting group. |

| Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| Coupling | HBTU/HOBt or DIC/Oxyma | Activation of the carboxylic acid for efficient peptide bond formation. |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups, including the benzyl ether. |

Exploration of Novel Side Chain Derivatizations and Their Impact on Peptide Function

The benzyl-protected hydroxyl group on the side chain of this compound serves as a versatile handle for a wide range of chemical modifications. nih.govpeptide.comfiveable.meresearchgate.net Following its incorporation into a peptide sequence and selective deprotection of the benzyl group, the exposed hydroxyl functionality can be derivatized to introduce novel functionalities. This allows for the synthesis of peptidomimetics with tailored properties. nih.gov

Such modifications can profoundly impact the peptide's biological activity, stability, and conformational preferences. For instance, the attachment of fatty acids (lipidation) can enhance membrane association and prolong the in-vivo half-life of therapeutic peptides. nih.gov Glycosylation, the attachment of carbohydrate moieties, can improve solubility and stability, and influence biological recognition processes. Other potential modifications include the introduction of fluorescent labels for imaging studies or the attachment of cytotoxic drugs for targeted cancer therapy. The ability to perform these modifications on the solid support after peptide assembly adds to the efficiency of creating diverse peptide conjugates. peptide.com

Integration of this compound into Hybrid Biomolecules and Supramolecular Assemblies

The unique properties of this compound make it an attractive component for the construction of complex hybrid biomolecules and self-assembling systems. The incorporation of this non-canonical amino acid can influence the secondary structure of peptides, directing them to form specific folds or assemblies. nih.gov

Peptide-Polymer Conjugates: this compound can be incorporated into peptides that are subsequently conjugated to synthetic polymers, creating novel peptide-polymer hybrids. nih.govsci-hub.stresearchgate.net These conjugates combine the biological specificity of the peptide with the physical properties of the polymer, leading to materials with applications in drug delivery, tissue engineering, and diagnostics. nih.gov The functional side chain of the norleucine derivative can serve as an attachment point for polymerization initiators or as a site for click chemistry-mediated conjugation to a pre-formed polymer.

Supramolecular Assemblies: The Fmoc group itself is known to drive the self-assembly of amino acids and short peptides into hydrogels and other nanostructures. nih.govrsc.orgrsc.org Peptides containing this compound can be designed to co-assemble into functional biomaterials. acs.org The benzyloxy group on the side chain can participate in aromatic stacking interactions, further stabilizing these assemblies and allowing for the encapsulation and controlled release of therapeutic agents.

Table 2: Examples of Hybrid Biomolecules and Supramolecular Assemblies

| System | Description | Potential Application |

| Peptide-PEG Conjugates | Covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide containing the deprotected norleucine derivative. | Improved pharmacokinetics and reduced immunogenicity of therapeutic peptides. |

| Self-Assembling Peptide Hydrogels | Peptides designed to form fibrous networks through non-covalent interactions, encapsulating large amounts of water. | Scaffolds for 3D cell culture, tissue regeneration, and controlled drug release. |

| Peptide-Functionalized Nanoparticles | Attachment of peptides to the surface of nanoparticles (e.g., gold, silica) to provide targeting capabilities. | Targeted drug delivery and biomedical imaging. |

Interdisciplinary Applications in Chemical Biology, Materials Science, and Nanobiotechnology

The versatility of this compound extends its utility across multiple scientific disciplines, driving innovation at the interface of chemistry, biology, and materials science.

Chemical Biology: In chemical biology, peptides containing this modified norleucine can be used as probes to study biological processes. The functionalizable side chain allows for the introduction of bioorthogonal handles, enabling the specific labeling and tracking of peptides within living systems. nih.gov This is invaluable for understanding protein-protein interactions, enzyme activity, and cellular signaling pathways.

Materials Science: The ability of peptides incorporating this compound to self-assemble into well-defined nanostructures is of great interest in materials science. longdom.org These peptide-based materials can be designed to have specific mechanical, optical, or electronic properties, leading to the development of novel hydrogels, films, and fibers for a range of applications, from regenerative medicine to nanoelectronics. rsc.org

Nanobiotechnology: In the field of nanobiotechnology, this amino acid derivative serves as a building block for the creation of sophisticated nano-architectures. mdpi.comsruc.ac.uk Peptides containing this compound can be used to template the synthesis of inorganic nanoparticles or to functionalize the surface of nanocarriers for targeted drug and gene delivery. The precise control over peptide sequence allows for the rational design of nanomaterials with tailored biological functions.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Fmoc-L-Nle(6-OBzl)-OH?

The synthesis involves two primary steps: (1) introducing the Fmoc group to protect the α-amine of L-norleucine using 9-fluorenylmethyl chloroformate in the presence of a base (e.g., triethylamine or N-methylmorpholine) and (2) installing the 6-OBzl (benzyl ether) group on the side-chain hydroxyl via benzylation under alkaline conditions (e.g., benzyl bromide with NaH in THF). The final product is purified via recrystallization or column chromatography .

Q. Why are Fmoc and OBzl groups selected for protection in this compound?

- Fmoc : Provides alkali-labile protection for the α-amine, enabling selective deprotection with piperidine during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protections.

- 6-OBzl : A benzyl ether protects the hydroxyl group at the 6th position of norleucine, offering stability under basic Fmoc deprotection conditions and enabling orthogonal removal via hydrogenolysis (e.g., Pd/C, H₂) .

Q. How is the purity and identity of this compound validated experimentally?

- Analytical HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 466.5 g/mol).

- ¹H/¹³C NMR : Verify structural integrity by matching peaks to reference spectra (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

Low coupling yields often arise from steric hindrance caused by the bulky benzyl group. Mitigation strategies include:

Q. How should conflicting data on the stability of the OBzl group under SPPS conditions be resolved?

Discrepancies in OBzl stability may stem from differences in:

- Deprotection Conditions : Ensure hydrogenolysis parameters (e.g., Pd/C loading, H₂ pressure) are consistent.

- Acidic Exposure : Avoid prolonged contact with TFA during resin cleavage if the OBzl group is acid-sensitive. Validate stability via LC-MS monitoring after each synthesis cycle and compare results with published protocols .

Q. What orthogonal protection strategies are compatible with this compound for complex peptide architectures?

- Alloc (Allyloxycarbonyl) : Removable by Pd(0)-catalyzed deprotection, compatible with Fmoc/OBzl.

- Trt (Trityl) : Acid-labile protection for carboxyl or thiol groups.

- Photolabile Groups : e.g., NVOC, for spatiotemporal control in light-directed synthesis .

Data Analysis and Contradiction Resolution

Q. How to interpret inconsistent yields in the synthesis of this compound derivatives?

Yield variations (e.g., 30–70%) may arise from:

- Reagent Purity : Ensure anhydrous conditions for benzylation.

- Side Reactions : Monitor for O-benzyl migration using 2D NMR.

- Purification Efficiency : Optimize solvent systems (e.g., hexane/ethyl acetate gradients). Comparative studies show that introducing bulky groups (e.g., CF₃) reduces yields due to steric effects .

Methodological Best Practices

Q. What spectroscopic techniques are essential for characterizing this compound and its peptide conjugates?

Q. How to troubleshoot racemization during peptide chain elongation with this compound?

Racemization is minimized by:

- Low Temperature : Perform couplings at 0–4°C.

- Reduced Base Concentration : Limit NMM or DIEA usage.

- Additives : Include HOBt or Oxyma to suppress base-mediated epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.